molecular formula C13H4ClF6IO B14091737 1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene

1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene

Cat. No.: B14091737
M. Wt: 452.52 g/mol
InChI Key: DWTPTLQLRVSFCE-UHFFFAOYSA-N
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Description

1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene typically involves multiple steps, including halogenation and coupling reactions. One common method involves the halogenation of a precursor compound, followed by a coupling reaction to introduce the phenoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms and trifluoromethyl group play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are often studied using advanced techniques, such as molecular docking and spectroscopy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenoxybenzenes and trifluoromethyl-substituted aromatic compounds. Examples include:

  • 1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]benzene
  • 1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-iodobenzene

Uniqueness

1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene is unique due to the specific arrangement of its halogen atoms and the presence of both a trifluoromethyl group and a phenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H4ClF6IO

Molecular Weight

452.52 g/mol

IUPAC Name

1-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene

InChI

InChI=1S/C13H4ClF6IO/c14-6-3-7(15)10(21)4-11(6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

DWTPTLQLRVSFCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2Cl)F)I)F)C(F)(F)F

Origin of Product

United States

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